molecular formula C12H8ClN3S2 B4575075 5-chloro-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine

5-chloro-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine

Cat. No.: B4575075
M. Wt: 293.8 g/mol
InChI Key: OSWCDUQDLSLAGR-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine is a useful research compound. Its molecular formula is C12H8ClN3S2 and its molecular weight is 293.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.9848173 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of thieno[3,2-b]pyridine derivatives, including compounds similar to 5-chloro-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine, have been extensively studied. For example, Klemm et al. (1985) explored synthetic routes to 5- and 7-substituted thieno[3,2-b]pyridines from N-oxide, demonstrating the versatility of these compounds in chemical reactions (Klemm, Louris, Boisvert, Higgins, & Muchiri, 1985). Such studies are crucial for developing new synthetic pathways and understanding the reactivity of these compounds.

Antimicrobial and Antitumor Activities

The synthesis of new heterocycles based on thieno[3,2-b]pyridine derivatives has been explored for their potential antimicrobial and antitumor activities. For instance, Hafez, Alsalamah, and El-Gazzar (2017) synthesized carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, which were evaluated for their in vitro activity against human tumor cell lines and showed promising results (Hafez, Alsalamah, & El-Gazzar, 2017). Such studies indicate the potential of these compounds in developing new therapeutic agents.

Electrochemical and Electrochromic Properties

The exploration of heterocyclic compounds, including thieno[3,2-b]pyridine derivatives, extends into the realm of materials science, particularly in the development of electrochromic materials. Ming et al. (2015) investigated thiadiazolo[3,4-c]pyridine as an electron acceptor in donor-acceptor-type conjugated polymers for electrochromic applications, demonstrating fast-switching and low bandgap properties (Ming, Zhen, Lin, Zhao, Xu, & Lu, 2015). This research underscores the utility of such compounds in developing advanced materials with potential applications in smart windows, displays, and energy-efficient devices.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-thiophen-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3S2/c13-8-3-4-11(14-6-8)16-12-15-9(7-18-12)10-2-1-5-17-10/h1-7H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWCDUQDLSLAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine
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5-chloro-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine
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5-chloro-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine
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5-chloro-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine
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5-chloro-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine
Reactant of Route 6
5-chloro-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.